3H-Indole-2-carboxylic acid
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Overview
Description
3H-Indole-2-carboxylic acid: is a heterocyclic aromatic organic compound with a molecular formula of C9H7NO2. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The indole nucleus is known for its presence in various biologically active compounds, making this compound an important compound in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-Indole-2-carboxylic acid can be synthesized through several methods. One common method involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which gives indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of palladium-catalyzed Larock indole synthesis, which utilizes a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3H-Indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3H-Indole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Indole-2-carboxylic acid involves its interaction with specific molecular targets. For example, as an HIV-1 integrase inhibitor, the indole nucleus of the compound chelates with two magnesium ions within the active site of the integrase enzyme, thereby inhibiting the strand transfer process essential for viral replication . This chelation disrupts the enzyme’s function and prevents the integration of viral DNA into the host genome.
Comparison with Similar Compounds
- Indole-3-carboxylic acid
- Indole-2-carboxylic acid
- Indole-3-acetic acid
Comparison: 3H-Indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to indole-3-carboxylic acid and indole-2-carboxylic acid, this compound exhibits different reactivity and binding affinities with molecular targets. Indole-3-acetic acid, a natural plant hormone, differs significantly in its biological role and applications .
Properties
CAS No. |
294636-73-0 |
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Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,11,12) |
InChI Key |
UDFORAXSNZZHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C1C(=O)O |
Origin of Product |
United States |
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